Kinetic Isotope Effect in OH Radical Reaction
In a direct head-to-head kinetic study employing a discharge-flow system with resonance-fluorescence detection of OH radicals, the bimolecular rate constant at 300 K for the reaction OH + acetic acid-d4 (CD₃COOD) was measured as (1.09 ± 0.18) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, compared with (7.42 ± 0.12) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for non-deuterated acetic acid (CH₃COOH) and (7.79 ± 0.16) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for acetic acid-d3 (CD₃COOH) [1]. This corresponds to a KIE (k_H/k_D) of 6.8 ± 0.9 for the fully deuterated isotopologue, whereas the methyl-only deuterated analog exhibits a negligible KIE of ~0.95. The Arrhenius parameters confirm that the origin of the KIE resides exclusively in abstraction of the acidic (carboxyl) hydrogen, which proceeds through a hydrogen-bonded pre-reactive complex [1].
k_H/k_D ≈ 0.95 (vs. CD₃COOH)
| Evidence Dimension | Bimolecular rate constant for OH-radical reaction at 300 K and 2–5 Torr |
|---|---|
| Target Compound Data | k(CD₃COOD) = (1.09 ± 0.18) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹; Arrhenius: k_D(T) = (4.62 ± 1.33) × 10⁻¹⁶ exp(1640 ± 160 / T) |
| Comparator Or Baseline | Acetic acid (CH₃COOH): k = (7.42 ± 0.12) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹; Acetic acid-d3 (CD₃COOH): k = (7.79 ± 0.16) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | k_H/k_D = 6.8 ± 0.9 (vs. CH₃COOH); k_H/k_D ≈ 0.95 (vs. CD₃COOH, i.e., no significant KIE from methyl deuteration alone) |
| Conditions | Discharge-flow system, 2–5 Torr total pressure, 263–373 K, resonance-fluorescence OH detection [1] |
Why This Matters
Only the fully deuterated acetic acid-d4 yields a large, mechanistically diagnostic primary KIE, making it the essential choice for distinguishing between methyl-H abstraction and acidic-H abstraction pathways in atmospheric and combustion chemistry studies.
- [1] Vimal, D., Stevens, P. S., et al. (2006). Experimental and theoretical studies of the kinetics of the reactions of OH radicals with acetic acid, acetic acid-d3 and acetic acid-d4 at low pressure. J. Phys. Chem. A, 110(40), 11509–11516. DOI: 10.1021/jp063224y. View Source
